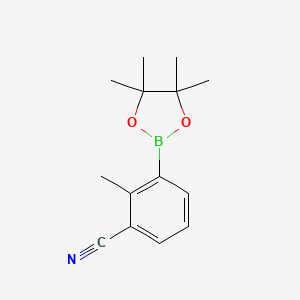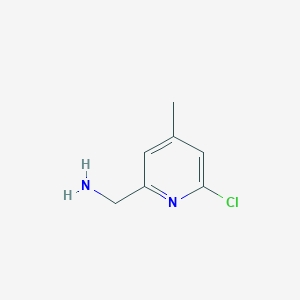
(6-Chloro-4-methylpyridin-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Chloro-4-methylpyridin-2-YL)methanamine” is a chemical compound with the CAS Number: 1256806-98-0 . It has a molecular weight of 156.61 . The IUPAC name for this compound is (6-chloro-4-methyl-2-pyridinyl)methanamine .
Molecular Structure Analysis
The InChI code for “(6-Chloro-4-methylpyridin-2-YL)methanamine” is 1S/C7H9ClN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.科学的研究の応用
Anti-Fibrosis Drug Development
The pyrimidine moiety, which is structurally related to “(6-Chloro-4-methylpyridin-2-YL)methanamine”, has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. These compounds have shown promising results in anti-fibrosis activity, particularly against immortalized rat hepatic stellate cells (HSC-T6). Compounds derived from this structure have been found to present better anti-fibrotic activities than existing drugs like Pirfenidone and Bipy55′DC .
Antimicrobial Agents
Schiff bases derived from pyridinyl compounds have demonstrated significant antimicrobial properties. The structural features of these compounds, including the pyridinyl moiety, play a crucial role in their effectiveness as antimicrobial agents .
Antioxidative Applications
The antioxidative properties of pyridinyl-based compounds make them suitable for applications that require the neutralization of free radicals. These properties are closely connected to the structural characteristics of the compounds, which include the pyridinyl group .
Antibiotic Research
Pyridinyl Schiff bases have also been explored for their antibiotic properties. The efficacy of these compounds as antibiotics can be attributed to their unique structural features, which include the presence of the pyridinyl moiety .
Anticancer Research
The pyridinyl group, as part of the structure of various compounds, has been associated with anticancer activities. Research into the structure-activity relationship of these compounds has highlighted the importance of the pyridinyl moiety in developing potential anticancer drugs .
Chemical Biology and Medicinal Chemistry
The compound serves as a building block in the construction of novel heterocyclic compound libraries. These libraries are essential for the discovery of new drugs with diverse biological and pharmaceutical activities, making it a valuable asset in chemical biology and medicinal chemistry research .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(6-chloro-4-methylpyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXMIQKZRKPKKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1430097.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1430098.png)
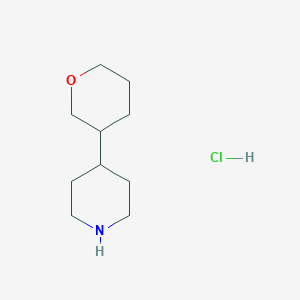
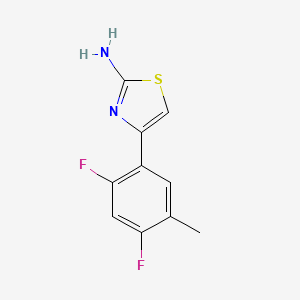
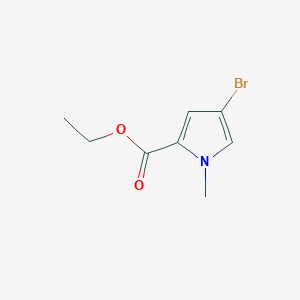
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine](/img/structure/B1430105.png)
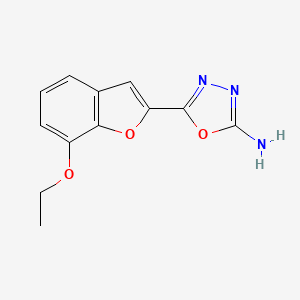
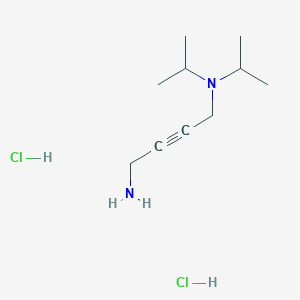
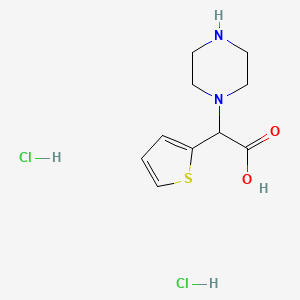
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1430111.png)
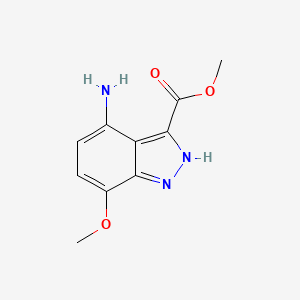
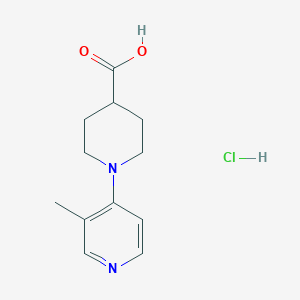
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1430116.png)
